molecular formula C23H11ClN4 B1676555 MF63 CAS No. 892549-43-8

MF63

Número de catálogo: B1676555
Número CAS: 892549-43-8
Peso molecular: 378.8 g/mol
Clave InChI: BVFLHOOKHPFDCT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

La síntesis de MF63 involucra varios pasos, comenzando con la preparación de la estructura central de fenantroidazol. La ruta sintética típicamente incluye los siguientes pasos:

    Formación del núcleo de fenantroidazol: Esto involucra la ciclización de precursores apropiados en condiciones ácidas o básicas.

    Cloración: Introducción del átomo de cloro en la posición deseada en el anillo de fenantroidazol.

    Introducción del grupo nitrilo:

Los métodos de producción industrial para this compound no están ampliamente documentados, pero probablemente involucran la optimización de los pasos sintéticos anteriores para lograr un alto rendimiento y pureza .

Análisis De Reacciones Químicas

MF63 experimenta varias reacciones químicas, incluyendo:

    Oxidación: this compound puede ser oxidado bajo condiciones específicas, aunque los estudios detallados sobre sus productos de oxidación son limitados.

    Reducción: La reducción de this compound puede conducir a la formación de diferentes derivados, dependiendo de los agentes reductores utilizados.

    Sustitución: this compound puede sufrir reacciones de sustitución, particularmente en el átomo de cloro, para formar varios análogos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen ácidos o bases fuertes, agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de aluminio y litio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Comparative Efficacy

The selectivity of MF63 is illustrated in the following table:

Compound NameMechanism of ActionSelectivityIC50 Value (nM)
This compoundInhibits microsomal prostaglandin E synthase-1High1.3 (human)
CelecoxibInhibits cyclooxygenase-2Moderate0.5
RofecoxibInhibits cyclooxygenase-2Moderate0.25
IndomethacinNon-selective cyclooxygenase inhibitorLow0.05

Uniqueness of this compound : Unlike traditional NSAIDs that inhibit multiple cyclooxygenase enzymes, leading to broader side effects, this compound's focused action on mPGES-1 allows for targeted therapeutic effects with potentially lower toxicity profiles .

Pain and Inflammation Management

This compound has shown promise in preclinical models for alleviating pain associated with conditions such as osteoarthritis and inflammatory responses. Studies indicate that this compound effectively relieves pyresis (fever) and inflammatory pain without causing gastrointestinal toxicity typically seen with NSAIDs .

In a study involving guinea pigs and knock-in mice expressing human mPGES-1, this compound demonstrated significant suppression of PGE2 synthesis while maintaining NSAID-like efficacy in reducing hyperalgesia and pyresis .

Gene Expression Modulation

Recent research has explored the effects of this compound on gene expression in human chondrocytes derived from osteoarthritis patients. The findings revealed that this compound enhances the expression of metallothionein 1 isoforms and endogenous antagonists of interleukin-1 and interleukin-36 while down-regulating pro-inflammatory cytokine IL-6 . This suggests that this compound could have disease-modifying effects in arthritis by promoting anti-inflammatory pathways.

Cancer Research Implications

The role of mPGES-1 in cancer biology has led to investigations into the potential anticancer properties of this compound. By inhibiting mPGES-1, this compound may influence cancer cell behavior and tumor microenvironment interactions. Research indicates that mPGES-1 plays a role in maintaining stemness in prostate cancer cells, suggesting that inhibitors like this compound could disrupt these pathways and reduce tumor aggressiveness .

Osteoarthritis Model

In a controlled study using guinea pig models of osteoarthritis-like pain, this compound was administered to assess its analgesic properties. The results demonstrated significant pain relief comparable to traditional NSAIDs but without the associated gastrointestinal side effects .

Gene Expression Analysis

A genome-wide expression analysis conducted on primary human chondrocytes treated with this compound indicated a shift toward anti-inflammatory gene expression profiles. The upregulation of metallothionein genes suggests a protective role against cartilage degradation in osteoarthritis .

Mecanismo De Acción

MF63 ejerce sus efectos inhibiendo selectivamente mPGES-1, una enzima involucrada en la conversión de prostaglandina H2 a PGE2. Al inhibir mPGES-1, this compound reduce la producción de PGE2, un mediador clave de la inflamación y el dolor. Esta inhibición conduce a una disminución de la inflamación y el dolor en modelos preclínicos de enfermedades inflamatorias. Los objetivos moleculares y las vías involucradas incluyen la vía de la ciclooxigenasa (COX) y la vía de síntesis de prostaglandinas aguas abajo .

Comparación Con Compuestos Similares

MF63 es único en su alta selectividad y potencia para la inhibición de mPGES-1. Compuestos similares incluyen:

    CAY10526: Otro inhibidor de mPGES-1 con similar selectividad pero diferente estructura química.

    MK-886: Un inhibidor de la proteína activadora de la 5-lipooxigenasa (FLAP) que también afecta la síntesis de prostaglandinas pero a través de un mecanismo diferente.

    NS-398: Un inhibidor selectivo de COX-2 que reduce los niveles de PGE2 pero con menos selectividad en comparación con this compound.

This compound destaca por su alta selectividad para mPGES-1 y su capacidad de reducir los niveles de PGE2 sin causar toxicidad gastrointestinal, un efecto secundario común de los inhibidores de COX no selectivos .

Actividad Biológica

MF63, chemically known as 2-(6-chloro-1H-phenanthro[9,10-d]imidazol-2-yl)isophthalonitrile, is a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). This compound has garnered attention for its potential therapeutic applications, particularly in inflammatory diseases and pain management. The following sections detail its biological activity, including mechanisms of action, case studies, and research findings.

Inhibition of Prostaglandin E2 Synthesis

This compound primarily functions by inhibiting the synthesis of prostaglandin E2 (PGE2), a key mediator in inflammation. PGE2 is known to promote various inflammatory processes, including the activation of neutrophils and the release of neutrophil extracellular traps (NETs). Research has demonstrated that this compound effectively reduces PGE2 levels in human amniotic membrane mesenchymal stem cells (hAM-MSCs), leading to decreased NET release in neutrophils stimulated with ionomycin .

Impact on Gene Expression

Studies have shown that this compound influences gene expression in primary human chondrocytes derived from osteoarthritis patients. The compound appears to upregulate anti-inflammatory cytokines while downregulating pro-inflammatory markers such as IL-6 . This dual action suggests that this compound may not only alleviate symptoms but also modify disease progression in inflammatory conditions.

Study 1: Effects on Neutrophil Activity

A significant study investigated the effects of this compound on NET release. Neutrophils treated with conditioned medium from hAM-MSCs showed reduced NET formation; however, this inhibition was counteracted when the hAM-MSCs were pre-treated with this compound. This indicates that the presence of PGE2 is critical for the inhibition of NET release, highlighting this compound's role in modulating immune responses through PGE2 pathways .

Study 2: Pain Relief in Osteoarthritis Models

In animal models simulating osteoarthritis pain, this compound demonstrated efficacy in alleviating pain symptoms. The compound was tested against traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and showed comparable or superior results in reducing pain-related behaviors . This positions this compound as a potential alternative or adjunct therapy for managing chronic pain associated with osteoarthritis.

Study 3: Quantitative Structure-Activity Relationship (QSAR)

A QSAR analysis was performed on this compound and its derivatives to predict biological activity based on chemical structure. The study identified key structural features that contribute to mPGES-1 inhibitory activity. This information could guide the development of more potent analogs with enhanced therapeutic profiles .

Data Table: Summary of Research Findings

StudyFocusKey Findings
Study 1Neutrophil NET ReleaseThis compound inhibits PGE2 synthesis, leading to increased NET formation.
Study 2Pain ReliefComparable efficacy to ibuprofen in reducing osteoarthritis pain symptoms.
Study 3QSAR AnalysisIdentified structural features linked to mPGES-1 inhibition; potential for developing more effective derivatives.

Propiedades

IUPAC Name

2-(6-chloro-3H-phenanthro[9,10-d]imidazol-2-yl)benzene-1,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H11ClN4/c24-15-8-9-18-19(10-15)16-6-1-2-7-17(16)21-22(18)28-23(27-21)20-13(11-25)4-3-5-14(20)12-26/h1-10H,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFLHOOKHPFDCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3)Cl)C4=C2N=C(N4)C5=C(C=CC=C5C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50581753
Record name 2-(9-Chloro-1H-phenanthro[9,10-d]imidazol-2-yl)benzene-1,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50581753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892549-43-8
Record name MF-63
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0892549438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(9-Chloro-1H-phenanthro[9,10-d]imidazol-2-yl)benzene-1,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50581753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MF-63
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TU641M876
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
MF63
Reactant of Route 2
Reactant of Route 2
MF63
Reactant of Route 3
Reactant of Route 3
MF63
Reactant of Route 4
Reactant of Route 4
MF63
Reactant of Route 5
Reactant of Route 5
MF63
Reactant of Route 6
Reactant of Route 6
MF63

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.